2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide is a heterocyclic compound that contains both oxadiazole and acetamide functional groups.
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring. This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the oxadiazole intermediate . The intermediate is then acylated with 2-bromo-4,6-difluoroaniline using chloroacetyl chloride to form the final product .
Chemical Reactions Analysis
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide include other oxadiazole derivatives such as:
2-amino-1,3,4-oxadiazole: Known for its antimicrobial and antiviral activities.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Exhibits significant antibacterial properties.
2,5-disubstituted-1,3,4-oxadiazoles: These compounds have been studied for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and specificity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3O2S/c18-12-7-11(19)8-13(20)16(12)21-14(24)9-26-17-23-22-15(25-17)6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFXEWCONRDBIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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